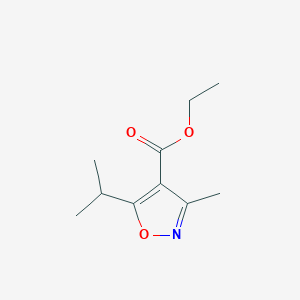
2-(Trifluoromethylthio)pyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Trifluoromethylthio)pyridin-4-amine is a fluorinated pyridine derivative with the molecular formula C6H5F3N2S. This compound is characterized by the presence of a trifluoromethylthio group (-SCF3) attached to the pyridine ring at the 2-position and an amino group (-NH2) at the 4-position. The incorporation of fluorine atoms into organic molecules often imparts unique physicochemical properties, making such compounds valuable in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethylthio)pyridin-4-amine typically involves the introduction of the trifluoromethylthio group into a pyridine derivative. One common method is the nucleophilic substitution reaction of a suitable pyridine precursor with a trifluoromethylthiolating reagent. For example, the reaction of 4-amino-2-chloropyridine with trifluoromethylthiolating agents such as trifluoromethanesulfenyl chloride (CF3SCl) under basic conditions can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethylthio)pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The trifluoromethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the amino group under appropriate conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
2-(Trifluoromethylthio)pyridin-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethylthio)pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethylthio group can enhance the compound’s binding affinity and selectivity by forming strong interactions with target proteins. This can lead to the inhibition or modulation of enzymatic activity or receptor signaling pathways, resulting in the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-(trifluoromethyl)pyridine: Similar structure but with a trifluoromethyl group (-CF3) instead of a trifluoromethylthio group (-SCF3).
2-(Trifluoromethyl)pyridin-4-amine: Lacks the amino group at the 4-position.
4-(Trifluoromethoxy)pyridin-2-amine: Contains a trifluoromethoxy group (-OCF3) instead of a trifluoromethylthio group (-SCF3).
Uniqueness
2-(Trifluoromethylthio)pyridin-4-amine is unique due to the presence of the trifluoromethylthio group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable scaffold for the development of novel bioactive molecules .
Properties
Molecular Formula |
C6H5F3N2S |
|---|---|
Molecular Weight |
194.18 g/mol |
IUPAC Name |
2-(trifluoromethylsulfanyl)pyridin-4-amine |
InChI |
InChI=1S/C6H5F3N2S/c7-6(8,9)12-5-3-4(10)1-2-11-5/h1-3H,(H2,10,11) |
InChI Key |
WAOMUZFUSLPTPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1N)SC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4,6-Dimethoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B11758184.png)

![2-[(Piperidin-4-yl)amino]acetamide](/img/structure/B11758206.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11758219.png)
![6-amino-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B11758222.png)
![9-Methyl-5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B11758240.png)
![10-Methyl-2-thioxo-2,3-dihydropyrimido[4,5-b]quinolin-4(10H)-one](/img/structure/B11758253.png)

